2-(4-Methoxy-3-methylphenyl)-5-methylbenzoic acid
Overview
Description
2-(4-Methoxy-3-methylphenyl)-5-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxy group and a methyl group attached to a benzene ring, which is further connected to another benzene ring bearing a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-methylphenyl)-5-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-methoxy-3-methylbenzoyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another synthetic route involves the Suzuki-Miyaura coupling reaction, where 4-methoxy-3-methylphenylboronic acid is coupled with 5-methylbenzoic acid using a palladium catalyst and a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like tetrahydrofuran under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The Friedel-Crafts acylation method is commonly used due to its simplicity and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-methylphenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-Hydroxy-3-methylphenyl)-5-methylbenzoic acid.
Reduction: 2-(4-Methoxy-3-methylphenyl)-5-methylbenzyl alcohol.
Substitution: this compound derivatives with nitro or halogen substituents.
Scientific Research Applications
2-(4-Methoxy-3-methylphenyl)-5-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the aromatic rings influence its binding affinity and selectivity towards certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-methylphenylboronic acid
- 4-Methoxy-2-methylphenylboronic acid
- 4-Methoxyphenylacetic acid
Comparison
2-(4-Methoxy-3-methylphenyl)-5-methylbenzoic acid is unique due to the presence of both methoxy and methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-5-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-10-4-6-13(14(8-10)16(17)18)12-5-7-15(19-3)11(2)9-12/h4-9H,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCUCWGEKCYSCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689989 | |
Record name | 4'-Methoxy-3',4-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-51-4 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-methoxy-3′,4-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261931-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Methoxy-3',4-dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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